molecular formula C13H14BrNO2 B12357279 7-(4-bromobutoxy)-4aH-quinolin-2-one

7-(4-bromobutoxy)-4aH-quinolin-2-one

Cat. No.: B12357279
M. Wt: 296.16 g/mol
InChI Key: UHIDITNEOFIHOH-UHFFFAOYSA-N
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Description

7-(4-Bromobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinolinone, characterized by the presence of a bromobutoxy group at the 7th position of the quinolinone ring

Preparation Methods

The synthesis of 7-(4-bromobutoxy)-4aH-quinolin-2-one typically involves the alkylation of 7-hydroxy-quinolinone with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to enhance the reaction efficiency . The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through standard techniques such as recrystallization.

Chemical Reactions Analysis

7-(4-Bromobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

7-(4-Bromobutoxy)-4aH-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-bromobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of aripiprazole, it contributes to the drug’s ability to modulate neurotransmitter activity in the brain. The compound’s bromobutoxy group allows it to form specific interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

7-(4-Bromobutoxy)-4aH-quinolin-2-one can be compared with other quinolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobutoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

7-(4-bromobutoxy)-4aH-quinolin-2-one

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2

InChI Key

UHIDITNEOFIHOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr

Origin of Product

United States

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